N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1031591-47-5
Cat. No.: VC4491981
Molecular Formula: C24H19N5O3
Molecular Weight: 425.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031591-47-5 |
|---|---|
| Molecular Formula | C24H19N5O3 |
| Molecular Weight | 425.448 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a triazolo[1,5-a]quinazoline scaffold substituted at positions 3 (phenyl), 5 (oxo), and 8 (4-methoxybenzyl carboxamide). Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 1031591-47-5 |
| Molecular Formula | |
| Molecular Weight | 425.448 g/mol |
| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
The triazole ring (positions 1,2,3) fused to the quinazoline system enhances rigidity, while the 4-methoxybenzyl group contributes to lipophilicity and target binding .
Spectroscopic Data
Characterization via NMR (, ), FT-IR, and HRMS confirms the structure. Key signals include:
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NMR: Methoxy protons at δ 3.8 ppm, aromatic protons between δ 7.2–8.3 ppm, and amide NH at δ 10.1 ppm .
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FT-IR: Stretching vibrations for C=O (1670 cm) and N-H (3320 cm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions (Scheme 1):
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with acyl chlorides .
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Triazole Integration: Click chemistry via copper-catalyzed azide-alkyne cycloaddition .
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Functionalization: Introduction of 4-methoxybenzyl and phenyl groups via nucleophilic substitution .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, EtN, DCM | 85–90 |
| 2 | NaN, THF/HO | 95 |
| 3 | 4-Methyl-4H-1,2,4-triazole-3-thiol, KCO, acetone | 73–88 |
Purification via column chromatography (silica gel) or recrystallization (ethanol) ensures >95% purity .
Pharmacological Properties
Anticancer Activity
In vitro studies highlight potent cytotoxicity against cancer cell lines:
Table 2: Cytotoxic Activity (IC, μM)
Mechanistically, the compound inhibits VEGFR-2 (IC: 4.2 nM) and EGFR tyrosine kinase via hydrogen bonding with Met769 and Lys721 residues .
Apoptosis and Cell Cycle Arrest
At 10 μM, it induces G1-phase arrest in MCF-7 cells, upregulating pro-apoptotic genes (BAX, p53) and downregulating BCL-2 . Reactive oxygen species (ROS) generation further potentiates cytotoxicity .
Molecular Interactions and Docking Studies
Target Binding
Docking simulations (PDB: 1M17) reveal binding to the ATP pocket of EGFR:
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Triazole N2 forms a hydrogen bond with Lys721 (3.04 Å).
Figure 1: Predicted binding pose (generated via Discovery Studio) .
Challenges and Limitations
Solubility and Bioavailability
Aqueous solubility remains uncharacterized, limiting formulation options. Structural modifications (e.g., PEGylation) are proposed to enhance pharmacokinetics .
Selectivity Issues
Off-target effects on AXL and NTRK1 kinases (IC: 110–1400 nM) necessitate selectivity optimization .
Future Directions
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